molecular formula C15H21N3 B14885920 N'-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine

N'-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B14885920
M. Wt: 243.35 g/mol
InChI Key: GLYWBGGSWFLAOF-UHFFFAOYSA-N
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Description

N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of 2,6-dimethylquinoline with N,N-dimethylethane-1,2-diamine under specific conditions. One common method involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2,6-Dimethylquinoline: A closely related compound with similar properties.

    N,N-Dimethylethane-1,2-diamine: Another related compound used in various chemical syntheses.

Uniqueness

N’-(2,6-dimethylquinolin-4-yl)-N,N-dimethylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C15H21N3/c1-11-5-6-14-13(9-11)15(10-12(2)17-14)16-7-8-18(3)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,17)

InChI Key

GLYWBGGSWFLAOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NCCN(C)C

Origin of Product

United States

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